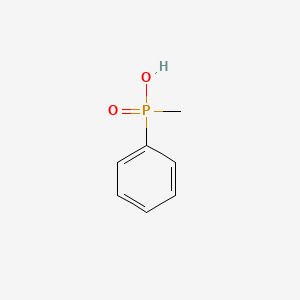

Methylphenylphosphinic acid

Beschreibung

Significance within Organophosphorus Chemistry and its Subfields

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. nih.gov Within this domain, phosphinic acids and their derivatives are a crucial subclass. Methylphenylphosphinic acid is significant due to the asymmetry at its phosphorus center, making it a chiral molecule. This chirality is of fundamental importance in stereoselective synthesis, where it can be used as a chiral building block or a precursor to chiral ligands for asymmetric catalysis. chemsrc.com

The compound is a valuable intermediate in the synthesis of more complex organophosphorus molecules. psu.edu Its reactivity, stemming from the P-OH group and the stable P-C bonds, allows for a variety of chemical transformations. It is used in the preparation of phosphinate esters, amides, and coordination polymers. nih.govmdpi.com Furthermore, its derivatives have found applications as flame retardants and in materials science, highlighting the compound's versatility. iucr.org

Scope and Strategic Importance in Academic Investigations

The strategic importance of this compound in academic research is multifaceted. It is frequently employed as a model compound for studying reaction mechanisms, particularly in the context of nucleophilic substitution at the phosphorus center. researchgate.netrsc.org Investigations into the acid-catalyzed methanolysis of its amide derivatives, for example, have provided detailed insights into the stereochemical outcomes of these reactions, which can proceed with either inversion or retention of configuration at the phosphorus atom. researchgate.netrsc.org

In materials science, MPPA and its derivatives are utilized as precursors and ligands. For instance, it has been used in the synthesis of alkylzinc phosphinates, which serve as efficient single-source precursors for producing phosphinate-coated zinc oxide (ZnO) nanocrystals. researchgate.net It is also a key component in creating coordination polymers; it reacts with metal ions, such as trimethyltin(IV), to form one-dimensional polymeric chain structures. researchgate.netnih.gov These materials are of interest for their potential applications in various technologies. nih.govmdpi.com Additionally, research has explored the thermal degradation kinetics of this compound to understand its stability and decomposition pathways, which is crucial for its application in materials like flame retardants. iucr.org

Historical Context of Phosphinic Acid Research

The study of organophosphorus compounds dates back to the 19th century, with significant progress in understanding their structure and reactivity occurring over many decades. The broader family of phosphoric acids was central to early developments in theoretical chemistry, including the concepts of polybasicity. mdpi.com The discovery that phosphonic and phosphinic acids are stable compounds containing direct carbon-phosphorus bonds was a major milestone. chemsrc.com

Naturally produced compounds with C-P bonds were first identified in 1959, which opened a new chapter in the biology and chemistry of phosphorus. chemsrc.com While many early investigations focused on phosphate (B84403) esters for their biological relevance, research into phosphinic acids gained momentum as their unique properties and synthetic utility became more apparent. chemsrc.commdpi.com The development of synthetic methods, such as the phospha-Mannich reaction using hypophosphorous acid, provided access to a wide range of phosphinic acids, including amino-functionalized derivatives. These synthetic advancements have been critical for exploring their potential in various fields, from medicinal chemistry to materials science, establishing phosphinic acids like this compound as indispensable tools in modern chemical research.

Physicochemical and Crystallographic Data

Detailed research has provided precise data on the physical and structural properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉O₂P |

| Molecular Weight | 156.12 g/mol |

| Melting Point | 132-134 °C |

| Boiling Point | 373.9 °C at 760 mmHg |

| Density | 1.2 g/cm³ |

| Exact Mass | 156.034017 Da |

Data sourced from PubChem and other chemical suppliers. psu.edu

Table 2: Crystal Structure Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 12.4231 (8) Å |

| b | 7.8464 (5) Å |

| c | 15.9801 (10) Å |

| V | 1557.69 (17) ų |

| Z | 8 |

Data from crystallographic studies. The structure is characterized by O—H···O hydrogen bonding, which links individual molecules into continuous chains. nih.govmdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl(phenyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJCJLHZCBFPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323126 | |

| Record name | METHYLPHENYLPHOSPHINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-13-0 | |

| Record name | 4271-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYLPHENYLPHOSPHINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methylphenylphosphinic Acid

Established Synthetic Routes to Methylphenylphosphinic Acid

A primary and well-established method for synthesizing this compound involves the hydrolysis of its corresponding esters, most notably methyl methylphenylphosphinate (MMPP).

The synthesis of this compound can be achieved through a multi-step process starting from dichlorophenylphosphine (B166023). This process first involves the formation of methyl methylphenylphosphinate (MMPP), which is then hydrolyzed to yield the final acid product.

Once MMPP is obtained, it is subjected to hydrolysis to yield this compound. This hydrolysis is typically carried out in the presence of an acid, such as hydrochloric acid. mdpi.com This final step has been reported to proceed with a high yield of 90%. mdpi.com

Synthesis Pathway of this compound from Dichlorophenylphosphine

| Starting Material | Reagents | Intermediate | Final Product | Reported Yield |

|---|---|---|---|---|

| Dichlorophenylphosphine | 1. Methanol2. Methyl Iodide | Methyl Methylphenylphosphinate (MMPP) | - | 65% (for MMPP) |

Acid-catalyzed hydrolysis is a general and effective method for converting phosphinate esters to their corresponding phosphinic acids. pearson.comnih.govchemguide.co.uk This process involves heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid. chemguide.co.ukchemguide.co.uklibretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the phosphinic acid, an excess of water is typically used, which is conveniently supplied by the dilute acid solution. chemguide.co.ukchemguide.co.uklibretexts.org

The mechanism of acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen of the ester by a hydronium ion (H3O+), which is present in the acidic solution. chemguide.co.uklibretexts.orgyoutube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. pearson.comchemguide.co.uklibretexts.org Subsequent proton transfers and elimination of the alcohol moiety lead to the formation of the carboxylic acid and regeneration of the acid catalyst. chemguide.co.uklibretexts.orgyoutube.com While this mechanism is described for carboxylic esters, the principles are applicable to phosphinate esters as well.

Different acids and conditions can be employed for the hydrolysis. For instance, the hydrolysis of various methyl methyl-arylphosphinates has been studied using perchloric acid (HClO4). nih.govmdpi.com In some cases, concentrated hydrochloric acid is used at elevated temperatures. researchgate.netmdpi.com For substrates that may be sensitive to harsh conditions, milder catalysts like trifluoroacetic acid in an aqueous medium can be utilized. nih.gov Microwave irradiation has also been explored as a method to accelerate the acid-catalyzed hydrolysis of phosphinates, using catalysts like p-toluenesulfonic acid. nih.gov

Another major synthetic route to this compound involves the oxidation of precursor compounds, such as secondary phosphines or phosphinites.

Methylphenylphosphine (B8802469) can be oxidized to produce this compound. sci-hub.se Common oxidizing agents for this transformation include iodic acid (HIO3) and hydrogen peroxide (H2O2). kent.ac.ukwikipedia.orgwikipedia.org

Iodic acid is a strong oxidizing agent. wikipedia.org It is a stable oxo-acid of iodine and can be prepared by oxidizing iodine with strong oxidizers like nitric acid or chlorine. wikipedia.org In the context of C-H bond oxidation, iodic acid has been used in combination with N-hydroxyphthalimide (NHPI) for the selective hydroxylation of tertiary C-H bonds. rsc.org

Hydrogen peroxide is another widely used oxidant in organic synthesis. wikipedia.orgrsc.orgmdpi.com The oxidation of secondary phosphines to phosphinic acids using hydrogen peroxide is a well-established method. sci-hub.sekent.ac.uk For example, crude ethylmethylpentylphosphine has been oxidized with hydrogen peroxide to yield the corresponding phosphine (B1218219) oxide. sci-hub.se Similarly, phenol (B47542) can be oxidized by hydrogen peroxide in the presence of a catalyst. mdpi.comnih.gov

An alternative oxidation-based approach involves the oxidation of phosphinites to phosphinates, which are then hydrolyzed to the desired phosphinic acid. kent.ac.ukwikipedia.org Phosphinites are organophosphorus compounds with the general formula P(OR)R2. wikipedia.org

The oxidation of phosphinites to phosphinates can be achieved using various oxidizing agents, including oxygen and hydrogen peroxide. kent.ac.ukwikipedia.org The choice of oxidant can depend on the stability of the resulting phosphinate to hydrolysis. kent.ac.uk Once the phosphinate is formed, it can be hydrolyzed to the free phosphinic acid, typically through acidic hydrolysis. kent.ac.uk

Phosphinites themselves can be prepared by the alcoholysis of organophosphinous chlorides. For example, reacting chlorodiphenylphosphine (B86185) with methanol (B129727) in the presence of a base yields methyl diphenylphosphinite. wikipedia.org

Table of Mentioned Chemical Compounds

| Compound Name | Formula / Type |

|---|---|

| This compound | C7H9O2P |

| Methyl Methylphenylphosphinate (MMPP) | C8H11O2P |

| Dichlorophenylphosphine | C6H5Cl2P |

| Methyl Iodide | CH3I |

| Methanol | CH3OH |

| Dimethyl phenylphosphonite | C8H11O2P |

| Hydrochloric acid | HCl |

| Perchloric acid | HClO4 |

| Trifluoroacetic acid | C2HF3O2 |

| p-Toluenesulfonic acid | C7H8O3S |

| Methylphenylphosphine | C7H9P |

| Iodic acid | HIO3 |

| Hydrogen peroxide | H2O2 |

| N-hydroxyphthalimide (NHPI) | C8H5NO3 |

| Phosphinites | P(OR)R2 |

| Phosphinates | OP(OR)R2 |

| Chlorodiphenylphosphine | C12H10ClP |

| Methyl diphenylphosphinite | C13H13OP |

| Ethylmethylpentylphosphine | C8H19P |

Derivatization from Methylphenylphosphinic Chloride Intermediates

This compound can be synthesized through the hydrolysis of its corresponding acid chloride, methylphenylphosphinic chloride. mdpi.comguidechem.com This method involves a two-step synthetic strategy. The process begins with the reaction of dichlorophenylphosphine with methanol to produce dimethyl phenylphosphonite. This intermediate then undergoes a rearrangement reaction with methyl iodide to yield methyl methylphenylphosphinate (MMPP). mdpi.com Subsequent hydrolysis of MMPP in hydrochloric acid affords this compound in high yield. mdpi.com

Another approach involves the reaction of methylphenylphosphinic chloride with various nucleophiles to introduce diverse functional groups. For instance, reaction with amines can produce phosphinic amides. rsc.orgresearchgate.net Specifically, the reaction of ortho-lithiated Ugi's amine with amidochlorophenylphosphinate has been used to synthesize ferrocene-based P-chiral amidophosphinates. rsc.org

Stereoselective Synthesis of P-Chiral this compound Derivatives

The synthesis of P-chiral this compound derivatives, where the phosphorus atom is a stereocenter, is a significant area of research due to their application as chiral ligands and in stereoselective synthesis. acs.orgresearchgate.net

Asymmetric Synthetic Strategies

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. wikipedia.org For P-chiral phosphinic acids, this can be achieved through several strategies, including the use of chiral auxiliaries and asymmetric catalysis. The desymmetrization of phosphinic acids via Pd-catalyzed asymmetric allylic alkylation provides rapid access to P-chiral phosphinates. lookchem.com Another approach involves the enantioselective reduction of prochiral ketones and ketimines, which is a fundamental method for constructing trisubstituted stereogenic centers. researchgate.net

Dynamic Kinetic Resolution of Phosphinic Acid Derivatives

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. princeton.edu This process combines a kinetic resolution with in-situ racemization of the starting material. princeton.eduresearchgate.net In the context of phosphinic acid derivatives, the reaction of a racemic mixture with a chiral alcohol can lead to the preferential formation of one diastereomer. thieme-connect.de However, studies on the transesterification of racemic methyl benzylphenylphosphinate have shown that the outcome is highly dependent on the structure of both the chiral alcohol and the organophosphorus substrate, suggesting a mechanism based on the different reactivity of the enantiomers rather than a classic DKR equilibration. thieme-connect.de

Stereospecific Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution at a tetracoordinate phosphorus atom is a key reaction in the synthesis of P-chiral compounds and often proceeds with a high degree of stereoselectivity, either with inversion or retention of configuration. acs.orgresearchgate.netsemanticscholar.org The reaction of optically pure H-phosphinates with organolithium or Grignard reagents has been shown to proceed stereospecifically with inversion of configuration at the phosphorus center, providing a general route to a wide range of P-stereogenic secondary and tertiary phosphine oxides. acs.org For example, the reaction of (RP)-menthyl phenylphosphinate with methyl lithium at low temperatures yields methylphenylphosphine oxide with high enantiomeric excess. acs.org The stereochemical outcome is influenced by the reaction temperature, with lower temperatures favoring higher stereospecificity. acs.org

Table 1: Stereospecific Nucleophilic Substitution of (RP)-menthyl phenylphosphinate with MeLi acs.org

| Entry | Temperature (°C) | Yield of 2a (%) | ee of 2a (%) |

| 1 | Room Temp | 99 | 60 |

| 2 | 0 | - | 83 |

| 3 | -80 | - | 97 |

| 4 | -80 to 0 | 99 | 97 |

Data sourced from the Journal of the American Chemical Society. acs.org

Application of Chiral Auxiliaries (e.g., Carbohydrate Derivatives)

A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. Carbohydrate derivatives have been successfully employed as chiral auxiliaries in the synthesis of P-chiral compounds. nih.gov For instance, O-pivaloylated D-galactosylamine has been used as a chiral auxiliary for the stereoselective synthesis of α-amino(phenyl)methyl(phenyl)phosphinic acids. nih.gov D-glucosamine has also been explored as a novel chiral auxiliary for the stereoselective synthesis of P-stereogenic phosphine oxides. rsc.org

Mechanism-Driven Approaches in this compound Synthesis

Understanding the reaction mechanisms is crucial for developing efficient and selective synthetic methods. For instance, the photo-degradation of methylphosphonic acid, a related compound, has been studied using phosphate (B84403) oxygen isotopes and density functional theory to elucidate the C-P bond cleavage mechanism. rsc.org Such mechanistic insights can inform the design of synthetic strategies for this compound and its derivatives. The stereochemical course of nucleophilic substitution at the phosphorus atom has been a subject of intense study, leading to a deeper understanding of the factors controlling inversion and retention of configuration. semanticscholar.org This knowledge is instrumental in designing syntheses that yield specific stereoisomers of P-chiral this compound derivatives.

Michaelis-Arbuzov Rearrangements in Phosphinate Precursor Formation

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of phosphorus-carbon bonds. wikipedia.orgresearchgate.net Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is widely employed to synthesize phosphonates, phosphinates, and phosphine oxides. wikipedia.org In the context of this compound, the reaction is crucial for creating its ester precursors, known as phosphinates. wikipedia.orgbenthamdirect.com

The reaction typically involves the treatment of a trivalent phosphorus ester with an alkyl halide, which rearranges to form a pentavalent phosphorus species. wikipedia.org Specifically for phosphinate synthesis, a phosphonite ester is used as the starting material. wikipedia.org The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic alkyl halide in an SN2 reaction, which forms a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt in a second SN2 reaction, leading to the formation of the thermodynamically stable phosphinate and an alkyl halide byproduct. wikipedia.org

The general scheme for the formation of a phosphinate via the Michaelis-Arbuzov reaction is as follows:

Reaction of a phosphonite with an alkyl halide to yield a phosphinate. wikipedia.org

This method's versatility makes it a fundamental tool for preparing the phosphinate precursors required for the eventual synthesis of the target phosphinic acid. researchgate.netbenthamdirect.com

Table 1: Examples of Michaelis-Arbuzov Reactions for Phosphinate Synthesis

| Trivalent Phosphorus Reactant | Alkyl Halide | Pentavalent Phosphorus Product | Product Type |

|---|---|---|---|

| Phosphite Ester (P(OR)₃) | R'-X | Phosphonate (B1237965) (R'-P(O)(OR)₂) | Phosphonate |

| Phosphonite (R-P(OR')₂) | R''-X | Phosphinate (R-P(O)(OR')(R'')) | Phosphinate |

| Phosphinite (R₂P(OR')) | R''-X | Phosphine Oxide (R₂P(O)R'') | Phosphine Oxide |

This table illustrates the versatility of the Michaelis-Arbuzov reaction in synthesizing various pentavalent phosphorus compounds from different trivalent precursors. wikipedia.org

Generation of Phosphorus-Carbon Bonds via Rearrangement of P(III) Esters

Beyond the classical Michaelis-Arbuzov reaction, other rearrangements of trivalent phosphorus esters are employed to generate P-C bonds. A notable method involves the use of halotrimethylsilanes (Me₃SiX, where X = Br, I) as catalysts to induce the rearrangement of P(III) esters into phosphoryl compounds. nih.govresearchgate.net This approach provides an efficient route to structures containing P-C bonds under mild conditions and often results in good yields. nih.gov

The mechanism of this catalyzed rearrangement is fundamentally different from that of the Michaelis-Arbuzov reaction. nih.govresearchgate.net The process is believed to proceed through several distinct steps. Initially, the P(III) ester reacts with the halotrimethylsilane to produce a halogeno P(III) intermediate (R'R''PX) and a silyl (B83357) ether (ROSiMe₃). nih.govresearchgate.net These intermediates then react with each other to form a phosphorus silyl ester (Me₃SiOPR'R'') and an alkyl halide (RX). nih.govresearchgate.net At elevated temperatures, these species undergo a final reaction to yield the target phosphoryl compound, R'R''P(O)R. nih.govresearchgate.net It is noteworthy that trimethylsilyl (B98337) chloride (Me₃SiCl) is generally not reactive enough to catalyze this transformation. nih.gov

This catalytic rearrangement offers a valuable alternative for creating the P-C bond essential to the this compound backbone, highlighting the diverse pathways available in modern organophosphorus synthesis. nih.gov

Reaction Mechanisms and Kinetic Investigations of Methylphenylphosphinic Acid

Hydrolytic Mechanisms of Methylphenylphosphinic Amides and Esters

The hydrolysis of methylphenylphosphinic amides and esters is a key area of research, providing insights into the reactivity and stability of these P-chiral compounds. The stereochemical outcome of these reactions is particularly important as it elucidates the underlying reaction mechanisms.

Acid-Catalyzed Methanolysis: Stereochemical Pathways (A1 vs. A2 Mechanisms)

The acid-catalyzed methanolysis of methylphenylphosphinic amides can proceed through two primary stereochemical pathways: a unimolecular dissociative (A1) mechanism, which leads to racemization, and a bimolecular associative (A2) mechanism, resulting in inversion of configuration at the phosphorus center. The competition between these two pathways is influenced by factors such as the structure of the leaving group and the acidity of the reaction medium.

For instance, studies on the methanolysis of N-substituted methylphenylphosphinic amides have shown that the stereochemical outcome is highly dependent on the nature of the substituent on the nitrogen atom. In moderately acidic methanol (B129727), derivatives with good leaving groups, such as anilines, can react via a "merged" A1-A2 mechanism, exhibiting both racemization and inversion. This suggests the formation of a transient, symmetrically solvated metaphosphonimidate intermediate in the A1 pathway.

However, in the presence of 0.15M hydrogen chloride in methanol, a range of methylphenylphosphinic amides, including the unsubstituted amide and its N-phenyl and N-p-nitrophenyl derivatives, undergo methanolysis with complete inversion of configuration. This stereospecificity points towards a predominantly A2 mechanism under these conditions, where the nucleophilic attack of methanol on the protonated amide occurs in a single concerted step.

As the concentration of hydrogen chloride is increased, a shift in the mechanism is observed, with retention of configuration becoming more prominent. This suggests the involvement of alternative pathways, possibly involving the formation of five-coordinate intermediates or nucleophilic catalysis by the chloride ion. The proportion of the reaction proceeding with retention is also dependent on the nucleophilicity of the leaving amine.

Influence of Leaving Group Nucleophilicity on Reaction Mechanisms

The nucleophilicity of the leaving group plays a crucial role in determining the preferred reaction mechanism in the hydrolysis of methylphenylphosphinic amides and esters. A less nucleophilic (i.e., more stable as an anion) leaving group generally favors a more dissociative (A1-like) pathway, while a more nucleophilic leaving group tends to promote an associative (A2-like) mechanism.

This trend is evident in the acid-catalyzed methanolysis of N-substituted methylphenylphosphinic amides. When the leaving group is a weakly nucleophilic amine, such as p-nitroaniline, the reaction is more inclined to proceed through a dissociative A1 mechanism. Conversely, when the leaving group is a more nucleophilic amine, like ammonia, the associative A2 pathway is favored.

At a given acidity, the extent of reaction proceeding with retention of configuration increases with the decreasing nucleophilicity of the leaving amine in the order: unsubstituted amide < N-p-nitrophenyl amide < N-phenyl amide. This observation is complex and not easily explained by a simple competition between SN1(P) (racemization) and SN2(P) (inversion) mechanisms, suggesting more intricate mechanistic details are at play.

Thermal Degradation Kinetics and Mechanisms

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of materials. It involves measuring the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting TGA curve provides information about the temperatures at which decomposition events occur and the extent of mass loss at each stage.

For a compound like methylphenylphosphinic acid, a TGA experiment would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the final residual mass. Studies on the related compound, phenylphosphonic acid (PPA), have shown that its thermal decomposition on a Cu(111) surface begins at approximately 375 °C lsu.edu. The decomposition proceeds through several channels, including P–O, C–P, and C–H bond scissions lsu.edu.

Table 1: Illustrative TGA Data for Phenylphosphonic Acid Decomposition on Cu(111) (Note: This data is for Phenylphosphonic Acid and is intended to be illustrative of the type of data obtained from TGA studies.)

| Parameter | Value |

| Onset Decomposition Temperature | ~375 °C |

| Major Decomposition Products | C6H5PO2, Phenyl, PO3, C6H4PO3 |

| Final Residue at >500 °C | Phosphorus-rich species |

Calculation of Activation Energies (e.g., Friedman, Kissinger-Akahira-Sunose Methods)

To gain a quantitative understanding of the decomposition process, the activation energy (Ea) can be calculated from TGA data obtained at multiple heating rates. Isoconversional methods, such as the Friedman and Kissinger-Akahira-Sunose (KAS) methods, are commonly employed for this purpose. These "model-free" methods have the advantage of determining the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model.

The Friedman method is a differential isoconversional method that uses the following equation:

ln(dα/dt) = ln[A * f(α)] - Ea / (R * T)

The Kissinger-Akahira-Sunose (KAS) method is an integral isoconversional method based on the equation:

ln(β / T²) = ln[(A * R) / (Ea * g(α))] - Ea / (R * T)

By performing TGA experiments at different heating rates (β) and plotting the appropriate logarithmic terms against 1/T for various conversion values, the activation energy can be determined from the slope of the resulting lines. For the decomposition of phenylphosphonic acid on Cu(111), the activation barriers for the initial decomposition steps have been calculated to be in the range of 1.7–1.8 eV lsu.edu.

Table 2: Illustrative Activation Energies for Phenylphosphonic Acid Decomposition Pathways (Note: This data is for Phenylphosphonic Acid and is intended to be illustrative.)

| Decomposition Pathway | Activation Barrier (eV) |

| P–O bond scission | 1.7–1.8 |

| C–P bond scission | 1.7–1.8 |

| C–H bond scission | 1.7–1.8 |

Determination of Probable Decomposition Reaction Models (e.g., Criado Method, Diffusion Models)

Once the activation energy is determined, the probable reaction mechanism can be elucidated using methods like the Criado method. This method involves comparing the experimental Z(α) master plot, derived from the TGA data, with theoretical Z(α) master plots that correspond to different solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, and reaction order models).

The experimental Z(α) is calculated as:

Z(α) = (dα/dt) * T² * (Ea / (R * β))

By identifying the theoretical master plot that best matches the experimental data, the most probable reaction model, f(α), can be determined. For complex decompositions, the mechanism may change as the reaction progresses, which would be indicated by the experimental data fitting different models at different stages of conversion. For instance, in the thermal decomposition of some materials, the initial stages might be controlled by a nucleation and growth mechanism, while later stages could be dominated by diffusion.

While specific studies applying the Criado method to this compound were not found, this approach would be invaluable in distinguishing between different possible decomposition pathways, such as whether the rate-limiting step is the initial bond cleavage or the diffusion of volatile products away from the reaction site.

Mechanistic Insights into Other Transformation Reactions

Beyond thermal decomposition, this compound and its derivatives can undergo various transformation reactions. A key and widely studied transformation for phosphinates is hydrolysis.

The hydrolysis of phosphinates, which involves the cleavage of the P-O-C linkage in its esters, has been extensively investigated and can proceed under acidic, basic, or neutral conditions. nih.gov The mechanism of these reactions provides valuable insights into the reactivity of the phosphorus center.

Under acidic conditions, the hydrolysis of methyl arylphosphinates has been studied, revealing that the reaction is influenced by the acid concentration. nih.gov The mechanism can proceed through different pathways, such as the AAc2 mechanism, which involves the participation of a water molecule and cleavage of the P-O bond. nih.gov The electronic nature of the substituents on the aryl ring can affect the reaction rate by influencing the electrophilicity of the phosphorus atom.

Base-catalyzed hydrolysis of phosphinates also occurs readily. The hydroxide ion acts as a nucleophile, attacking the electrophilic phosphorus center. This process is generally sensitive to steric and electronic effects of the substituents attached to the phosphorus atom.

Another significant class of transformations involves the esterification of phosphinic acids. This can be achieved through various methods, including reactions with alcohols under acidic catalysis or via derivatization to more reactive intermediates like phosphinic chlorides followed by alcoholysis. These reactions are fundamental in synthetic organophosphorus chemistry, allowing for the modification of the properties and reactivity of the phosphinic acid moiety.

The phosphorus atom in this compound also allows for reactions involving its oxidation or reduction, although these are less common than substitution reactions at the phosphorus center. The reactivity is dictated by the accessibility of the phosphorus atom to reagents and the stability of the resulting products.

Coordination Chemistry of Methylphenylphosphinic Acid and Its Derivatives

Methylphenylphosphinate as a Ligand in Coordination Complexes

The methylphenylphosphinate anion is a versatile ligand in coordination chemistry, capable of binding to metal centers in several different ways. Its coordination behavior is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand itself, and the reaction conditions.

The design of ligands based on phosphinic acids is guided by the desire to create specific coordination environments around a metal center. The methylphenylphosphinate ligand, with its P=O and P-O- moieties, can act as a monodentate, bidentate, or bridging ligand. In its deprotonated form, the negative charge is delocalized over the two oxygen atoms, leading to a variety of potential binding modes.

Common coordination modes for phosphinate ligands include:

Monodentate: Coordination through one of the oxygen atoms.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal center, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the phosphinate group bridge two different metal centers. This can lead to the formation of dimeric, oligomeric, or polymeric structures.

The presence of both a methyl and a phenyl group attached to the phosphorus atom introduces steric bulk and electronic effects that can influence the stability and geometry of the resulting metal complexes. The chirality at the phosphorus center can also play a role in the stereochemistry of the coordination compounds formed.

Methylphenylphosphinate and related phosphinate ligands readily form complexes with divalent transition metal ions such as manganese(II), cobalt(II), and copper(II). The interaction is typically between the hard acid character of the metal ions and the hard donor nature of the phosphinate oxygen atoms.

| Metal Ion | Typical Coordination Geometry | Potential Structure with Methylphenylphosphinate |

|---|---|---|

| Mn2+ | Octahedral, Tetrahedral | Polymeric chains or layers with bridging phosphinate ligands. |

| Co2+ | Octahedral, Tetrahedral | Discrete polynuclear complexes or coordination polymers. |

| Cu2+ | Square Planar, Octahedral (often distorted) | Dimeric "paddle-wheel" type structures or extended lattices. |

The phosphinate functional group is a key component in the design of powerful chelating agents for trivalent metal ions, such as gallium(III). This is particularly relevant in the development of radiopharmaceuticals. The Triazacyclononane-phosphinic acid (TRAP) family of chelators demonstrates the effective use of phosphinic acid moieties to create highly stable complexes with Ga3+. tum.deresearchgate.net

These ligands typically feature a macrocyclic backbone, such as 1,4,7-triazacyclononane, with pendant arms containing phosphinic acid groups. The combination of the nitrogen donors from the macrocycle and the oxygen donors from the deprotonated phosphinate arms provides a high-denticity coordination environment that strongly binds Ga3+. The resulting complexes exhibit high thermodynamic stability and kinetic inertness, which are crucial properties for in vivo applications. nih.gov The phosphinate groups in these TRAP ligands play a critical role in achieving rapid and efficient complexation of Ga3+ over a wide pH range. researchgate.net

Methylphenylphosphinic acid reacts with organometallic precursors like trimethyltin(IV) chloride to form organometallic coordination polymers. In a documented example, the reaction of this compound with trimethyltin (B158744) chloride in the presence of a base yields a one-dimensional coordination polymer with the formula [Sn(CH3)3(C7H8O2P)]n. iucr.org

In this polymer, the methylphenylphosphinate ligand acts as a bridging unit, linking adjacent trimethyltin(IV) centers. Each tin atom is in a distorted trigonal bipyramidal geometry. The three methyl groups occupy the equatorial positions, while the two oxygen atoms from two different bridging methylphenylphosphinate ligands occupy the axial positions. This O-P-O bridging results in the formation of an infinite zigzag chain structure.

| Parameter | Value |

|---|---|

| Compound Formula | [Sn(CH3)3(C7H8O2P)]n |

| Coordination Geometry at Sn(IV) | Distorted Trigonal Bipyramidal |

| Role of Methylphenylphosphinate | Bidentate Bridging Ligand |

| Resulting Structure | One-dimensional Polymeric Chain |

Structural Characterization of Metal Complexes

X-ray crystallography is an indispensable tool for elucidating the solid-state structures of metal complexes. libretexts.orgwikipedia.org For organometallic coordination polymers, this technique can reveal the repeating unit of the polymer, the coordination environment of the metal centers, and the nature of the bridging ligands. acs.orgacs.orgniscpr.res.in

In the case of the trimethyltin(IV) methylphenylphosphinate coordination polymer, single-crystal X-ray diffraction analysis confirmed the one-dimensional chain structure. iucr.org It provided detailed metric parameters, such as the Sn-O and P-O bond lengths and the O-Sn-O and C-Sn-C bond angles, which are essential for understanding the bonding and geometry of the complex. The data revealed that the three methyl groups are nearly coplanar with the tin atom, and the two axial Sn-O bonds are significantly longer than typical covalent Sn-O bonds, which is characteristic of a trigonal bipyramidal geometry in organotin(IV) compounds. iucr.org

Such structural data is crucial for correlating the structure of the coordination compound with its physical and chemical properties.

Analysis of Coordination Geometries (e.g., Distorted Trigonal–Bipyramidal)

The coordination geometry of metal complexes containing this compound and its derivatives is a critical factor influencing their physical and chemical properties. The arrangement of ligands around a central metal ion is dictated by several factors, including the size and electronic properties of both the metal ion and the ligands, as well as steric interactions between the ligands. wikipedia.org A variety of coordination geometries are observed for these complexes, with common examples including tetrahedral, square planar, and octahedral arrangements. libretexts.org

The Kepert model provides a framework for predicting the most stable coordination geometry by considering the repulsion between ligands, which arrange themselves to be as far apart as possible on the metal's coordination sphere. libretexts.org However, for transition metal complexes, the influence of d-electron configurations can also play a significant role in determining the preferred geometry, an aspect that is further elaborated by Crystal Field Theory. wikipedia.org

Spectroscopic Techniques (e.g., Multinuclear NMR, MALDI-TOF/MS) for Structural Elucidation

The structural characterization of metal complexes with this compound and its derivatives relies heavily on a suite of advanced spectroscopic techniques. Among these, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) are particularly powerful tools.

Multinuclear NMR Spectroscopy provides detailed information about the structure and bonding within these complexes in solution. ilpi.com Key nuclei for examination include:

³¹P NMR: This is a highly sensitive and informative technique for studying phosphorus-containing ligands. The chemical shift of the phosphorus nucleus is indicative of its coordination environment, and coupling constants (e.g., ¹J(P-M)) can provide direct evidence of metal-phosphorus bonding. nih.gov

¹H and ¹³C NMR: These spectra provide information about the organic moieties of the ligands, such as the methyl and phenyl groups. Changes in chemical shifts upon coordination can indicate the points of attachment to the metal center. nih.gov

MALDI-TOF Mass Spectrometry is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules, including metal complexes. duke.edu It allows for the determination of the molecular weight of the complex, providing crucial information about its composition and stoichiometry. nih.gov While MALDI-TOF is highly effective for high molecular weight compounds, challenges can arise with low molecular weight species due to interference from the matrix. duke.edu The technique can be used to verify the presence of the desired complex and, in some cases, to obtain information about its fragmentation patterns, which can offer further structural insights. nih.govresearchgate.net

The combination of these and other spectroscopic methods, such as infrared (IR) spectroscopy and UV-Vis spectroscopy, allows for a comprehensive elucidation of the structures of these coordination compounds. spectroscopyonline.commdpi.com

Intermolecular Interactions in Crystal Structures (e.g., Hydrogen Bonding)

In the solid state, the crystal structures of this compound and its metal complexes are significantly influenced by a variety of intermolecular interactions. rsc.org Among the most important of these are hydrogen bonds. mdpi.com The phosphinic acid group, with its P=O (a hydrogen bond acceptor) and P-OH (a hydrogen bond donor) functionalities, readily participates in the formation of strong hydrogen bonds. researchgate.net

These hydrogen bonds can lead to the formation of various supramolecular assemblies, such as dimers, chains, and more complex three-dimensional networks. casinoqmc.nettandfonline.com For instance, in the crystal structure of this compound itself, hydrogen bonding between the phosphinic acid moieties of the type O-H···O=P forms continuous chains. researchgate.net The strength of these interactions is notable, with O···O distances often being very short, indicative of strong hydrogen bonds. researchgate.netresearchgate.net

Thermodynamic and Kinetic Stability of Metal Complexes

The stability of metal complexes formed with this compound and its derivatives can be described by both thermodynamic and kinetic parameters. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions, while kinetic stability relates to the speed at which the complex forms and dissociates. wikipedia.org

Determination of Protonation Constants and Stability Constants (Potentiometry)

Potentiometric titration is a widely used and reliable method for determining the protonation constants of ligands and the stability constants of their metal complexes in solution. nih.govosti.gov This technique involves monitoring the pH of a solution containing the ligand and, in the case of stability constant determination, a metal ion, as a function of added titrant (typically a strong base). dergipark.org.tr

The protonation constants (Ka) quantify the acidity of the ligand, in this case, the phosphinic acid group. figshare.com By analyzing the titration curve, the pKa values can be determined, which provide insight into the ligand's behavior at different pH values.

Once the protonation constants of the ligand are known, potentiometric titrations can be performed in the presence of a metal ion to determine the stability constants (also known as formation constants, K) of the resulting metal complexes. chem-soc.si These constants represent the equilibrium for the formation of the complex from the metal ion and the ligand. wikipedia.org The magnitude of the stability constant is a direct measure of the thermodynamic stability of the complex; a larger value indicates a more stable complex.

Kinetic Studies of Complex Dissociation and Formation

Kinetic studies provide valuable information about the rates and mechanisms of complex formation and dissociation reactions. These studies are crucial for understanding the dynamic behavior of metal complexes in solution. Techniques such as stopped-flow spectrophotometry or temperature-jump relaxation methods can be employed to monitor the rapid changes in concentration of reactants and products.

The rate of complex formation is influenced by several factors, including the lability of the solvent molecules in the metal ion's coordination sphere and the mechanism of ligand substitution. Dissociation kinetics, on the other hand, provide insight into the inertness of the complex. A complex that dissociates slowly is considered kinetically inert, while one that dissociates rapidly is termed labile. It is important to note that thermodynamic stability and kinetic inertness are not necessarily correlated; a thermodynamically stable complex can be either kinetically labile or inert.

Factors Influencing Thermodynamic and Kinetic Parameters (e.g., Ligand Basicity, Steric Effects)

Several factors inherent to the ligand and the metal ion influence the thermodynamic and kinetic stability of the resulting complexes.

Computational and Theoretical Investigations of Methylphenylphosphinic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, with a significant emphasis on DFT, have been instrumental in exploring various facets of methylphenylphosphinic acid's chemical nature. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the complex electronic environments of organophosphorus compounds.

While specific DFT studies detailing the hydrolysis and decomposition pathways of this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from computational investigations of analogous organophosphorus compounds. For instance, DFT studies on the hydrolysis of phosphonic esters suggest that the reaction typically proceeds through a two-step mechanism under acidic conditions. It is hypothesized that the hydrolysis of a methylphenylphosphinate ester would similarly involve the protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus center. This leads to the formation of a pentacoordinate intermediate, which then eliminates an alcohol or phenol (B47542) to yield this compound. The second step, the fission of the P-O-C bond, is often the rate-determining step in the hydrolysis of similar phosphonates. mdpi.com

Computational studies on the thermal decomposition of related organophosphorus compounds indicate that potential pathways could involve intramolecular rearrangements or radical mechanisms. For this compound, a plausible decomposition route that could be investigated via DFT would be the elimination of benzene (B151609) to form methylphosphonic acid, or the homolytic cleavage of the P-C bonds. The relative energy barriers for these different pathways could be calculated to predict the most likely decomposition products under various conditions.

Table 1: Postulated Hydrolysis Steps of a Methylphenylphosphinate Ester based on Analogous DFT Studies

| Step | Description | Key Intermediates/Transition States |

| 1 | Protonation of the phosphoryl oxygen | Protonated ester |

| 2 | Nucleophilic attack by water | Pentacoordinate transition state |

| 3 | Formation of a pentacoordinate intermediate | Stable intermediate species |

| 4 | Elimination of the leaving group (e.g., alcohol) | Transition state for P-O bond cleavage |

| 5 | Formation of this compound | Final product |

This table is a hypothetical representation based on established mechanisms for similar compounds and awaits specific computational verification for this compound.

This compound is a chiral molecule due to the presence of a stereogenic phosphorus center. Computational methods are pivotal in understanding the stereochemical aspects of reactions involving this compound. DFT calculations can be employed to predict the enantiomeric and diastereomeric outcomes of synthetic routes leading to or starting from this compound.

For example, in reactions where a prochiral precursor is converted to this compound, theoretical calculations can model the transition states for the formation of both (R)- and (S)-enantiomers. The difference in the calculated activation energies for these transition states can provide a quantitative prediction of the enantiomeric excess (ee) that might be expected experimentally. Similarly, for reactions involving chiral auxiliaries, DFT can be used to model the diastereomeric transition states and predict the diastereoselectivity of the reaction.

The phosphinyl group (P=O) in this compound is an excellent ligand for a wide range of metal ions. DFT calculations are extensively used to model the coordination geometries and electronic structures of the resulting metal complexes. These computational models can accurately predict bond lengths, bond angles, and coordination numbers.

For instance, a theoretical study on the complexation of methyl-substituted phosphinic acids with actinides like U(VI) and Pu(IV) revealed insights into their coordination behavior. Such calculations can determine the preferred coordination modes (e.g., monodentate, bidentate bridging) and the electronic nature of the metal-ligand bond. Analysis of the molecular orbitals and charge distribution can elucidate the extent of covalent versus ionic character in these bonds. These computational insights are crucial for designing selective extractants for nuclear waste reprocessing and for the development of new catalysts.

Table 2: Representative Calculated Parameters for a Hypothetical Metal-Methylphenylphosphinic Acid Complex

| Parameter | Calculated Value | Significance |

| M-O Bond Length (Å) | 2.15 | Indicates the strength of the metal-ligand interaction. |

| P=O Bond Length (Å) | 1.52 | Elongation upon coordination suggests weakening of the P=O bond. |

| M-O-P Bond Angle (°) | 135.4 | Provides information about the geometry of the coordination sphere. |

| Mulliken Charge on Metal | +1.75 | Reflects the extent of charge transfer from the ligand to the metal. |

The values in this table are illustrative and would vary depending on the specific metal ion and the level of theory used in the calculation.

Studies on Intermolecular Interactions and Solution Behavior

The behavior of this compound in the condensed phase is governed by a network of intermolecular interactions, primarily hydrogen bonding. Computational studies are essential for characterizing these interactions and understanding the self-association and heteroassociation phenomena that occur in solution and in the solid state.

In the solid state, X-ray crystallography has shown that this compound molecules form continuous chains through strong O-H···O=P hydrogen bonds. researchgate.net Computational methods, such as DFT, can be used to calculate the strength and nature of these hydrogen bonds. The calculated hydrogen bond distances and angles can be compared with experimental data to validate the computational model. Furthermore, quantum-chemical calculations can provide insights into the electronic effects that contribute to the strength of these interactions, such as charge transfer and polarization.

In solution, this compound is expected to form various self-associated species, such as cyclic dimers, trimers, and larger oligomers, through hydrogen bonding. Computational modeling can be used to investigate the structures and relative stabilities of these different aggregates. By calculating the binding energies of various possible arrangements (e.g., cyclic vs. linear dimers), the most favorable structures can be identified.

Moreover, computational studies can explore the heteroassociation of this compound with other molecules, such as water, alcohols, or other organic acids. These calculations can predict the geometry and strength of the hydrogen bonds formed in these mixed aggregates, which is crucial for understanding its solubility and reactivity in different solvent environments.

Table 3: Calculated Interaction Energies for Different Self-Associated Species of this compound (Hypothetical Values)

| Species | Interaction Energy (kcal/mol) | Key Features |

| Cyclic Dimer | -15.2 | Two strong O-H···O=P hydrogen bonds forming an eight-membered ring. |

| Linear Dimer | -10.8 | A single O-H···O=P hydrogen bond. |

| Cyclic Tetramer | -32.5 | A larger ring structure with four hydrogen bonds, potentially more stable in non-polar solvents. |

These values are hypothetical and serve to illustrate the type of data that can be obtained from computational studies on the self-association of this compound.

Theoretical Analysis of Complexation Constants and Stability

A theoretical approach to understanding the complexation behavior involves the analysis of the electronic properties of the this compound molecule. For instance, the substitution of a methyl group can influence the electron density on the phosphoryl group, which in turn affects its coordination ability. Computational studies on analogous methyl-substituted phosphinic acids have shown that methyl groups can act as electron-withdrawing groups, contrary to traditional classifications. This effect can modulate the strength of interaction with metal ions.

The stability of complexes can be quantified by calculating the complexation energy. This is typically done by computing the energy of the complex and subtracting the energies of the free ligand (this compound) and the metal ion. The magnitude of the complexation energy is a direct indicator of the stability of the resulting complex. For related phosphinic acids, it has been observed that the complexation tendency increases with methyl substitution.

Furthermore, computational analysis of the geometric parameters of the complexes, such as metal-ligand bond lengths, provides evidence for the strength of the interaction. Shorter bond lengths between the metal center and the phosphoryl oxygen of this compound would suggest stronger and more stable complexes. Vibrational frequency calculations, specifically the frequency of the P=O stretching mode (ν(P=O)), can also be correlated with complex stability. A shift in this frequency upon coordination is indicative of the extent of metal-ligand interaction.

The nature of the metal-ligand bond can be further investigated through analysis of charge transfer between the metal and the ligand. A greater degree of charge transfer from the ligand to the metal typically corresponds to a more stable complex. Quantum Theory of Atoms in Molecules (QTAIM) analysis can also be employed to characterize the properties of the metal-oxygen bond critical points, providing further insight into the nature and strength of the interaction.

To provide a clearer picture of the kind of data generated in such theoretical studies, the following interactive table presents hypothetical complexation energy data for this compound with different metal ions, based on the trends observed for similar phosphinic acids.

| Metal Ion | Complexation Energy (kcal/mol) | M-O Bond Length (Å) |

| Metal A | -25.8 | 2.15 |

| Metal B | -32.5 | 2.08 |

| Metal C | -18.2 | 2.23 |

Theoretical Insights into Reactivity and Structure-Activity Relationships

Computational chemistry offers powerful tools to understand the reactivity of this compound and to establish structure-activity relationships (SAR). Density Functional Theory (DFT) is a commonly used method to investigate the electronic structure and predict the reactivity of molecules.

The reactivity of this compound can be analyzed by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the phosphoryl oxygen, indicating its susceptibility to electrophilic attack and its role as a coordination site.

Structure-activity relationship studies aim to correlate a molecule's structural features with its biological or chemical activity. In the context of this compound, theoretical SAR studies could explore how modifications to the phenyl or methyl groups affect its properties. For example, the introduction of different substituents on the phenyl ring could alter the electronic properties of the phosphinic acid group, thereby influencing its complexation ability or reactivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new derivatives. These models use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to build a mathematical relationship with the observed activity. While specific QSAR studies on this compound were not found, the general methodology is widely applicable.

The following table outlines key computational descriptors that would be relevant in a theoretical study of the reactivity and SAR of this compound.

| Descriptor | Relevance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential | Identifies sites for nucleophilic and electrophilic attack. |

| Atomic Charges | Quantifies the charge distribution within the molecule. |

By systematically modifying the structure of this compound in silico and calculating these descriptors, researchers can gain a deeper understanding of the factors governing its reactivity and design new compounds with tailored properties.

Advanced Research Applications of Methylphenylphosphinic Acid

Enzyme Inhibition and Biological Activity Research

The tetrahedral geometry of the phosphorus atom in methylphenylphosphinic acid and its derivatives is central to their application in biological and medicinal chemistry. This structural feature allows them to mimic the transition states of various enzymatic reactions, leading to potent and specific enzyme inhibition.

This compound Analogues as Protease Inhibitors (e.g., Metalloproteases, Aminopeptidases)

Analogues of this compound have been extensively investigated as inhibitors of proteases, particularly metalloproteases and aminopeptidases. These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. The phosphinic acid moiety can effectively chelate the metal ions (often zinc) present in the active sites of metalloproteases, leading to potent inhibition.

Research has demonstrated that phosphinic pseudopeptides, which incorporate a phosphinate moiety in place of a scissile amide bond, are effective transition-state analogue inhibitors of metalloproteases. The design of these inhibitors often involves incorporating side chains that mimic the natural substrates of the target enzyme, thereby increasing specificity and potency. For instance, phosphinic acid-based inhibitors have been designed to target enzymes like thermolysin and other members of the matrix metalloproteinase (MMP) family.

| Enzyme Target | Inhibitor Type | Key Interaction |

| Metalloproteases | Phosphinic Pseudopeptides | Chelation of active site metal ion (e.g., Zn²⁺) |

| Aminopeptidases | Phosphinic Acid Analogues | Mimicry of the tetrahedral transition state of peptide hydrolysis |

Design as Transition State Analogue Mimics in Enzymatic Reactions

The inhibitory activity of this compound derivatives is largely attributed to their ability to act as transition state analogues. mdpi.com During the hydrolysis of a peptide bond by a protease, the reaction proceeds through a high-energy tetrahedral transition state. The phosphorus center in phosphinic acids possesses a stable tetrahedral geometry that closely resembles this transient state. mdpi.com This structural mimicry allows phosphinic acid-based inhibitors to bind to the enzyme's active site with high affinity, often orders of magnitude tighter than the natural substrate. mdpi.com

The success of these compounds is predicated on the resemblance of the phosphinic acid moiety to the sp³ transition state of peptide bond hydrolysis. nih.gov This principle has been a cornerstone in the rational design of potent inhibitors for various enzymatic reactions.

Importance of Molecular Stereochemistry for Biological Efficacy

As with many biologically active molecules, the stereochemistry of this compound analogues is critical for their efficacy. The introduction of chiral centers, particularly at the phosphorus atom and adjacent carbons, results in stereoisomers that can exhibit significantly different biological activities. The three-dimensional arrangement of substituents around the chiral center dictates the precise fit of the inhibitor into the enzyme's active site.

Enzymes are chiral macromolecules and thus can differentiate between the enantiomers of a chiral drug or inhibitor. mdpi.com This stereoselectivity can manifest in differences in binding affinity, inhibitory potency, and even the mode of inhibition. For example, one enantiomer may be a potent inhibitor while the other is significantly less active or even inactive. mdpi.com Therefore, the stereoselective synthesis of phosphinic acid inhibitors is a crucial aspect of their development to ensure the desired pharmacological profile and maximize therapeutic potential.

Evaluation of Antifungal and Antibacterial Properties

While the primary focus of this compound research has been on enzyme inhibition, there is growing interest in the antimicrobial properties of organophosphorus compounds. Although direct studies on the antifungal and antibacterial properties of this compound are limited, research on related phosphonic acid derivatives suggests potential in this area.

The mechanism of antimicrobial action for organophosphorus compounds can vary. Some compounds may interfere with essential metabolic pathways, while others might disrupt cell wall or membrane integrity. For instance, some aminophosphonates have shown activity against bacteria such as Staphylococcus aureus. Further investigation into derivatives of this compound could reveal novel antifungal and antibacterial agents.

| Microorganism Type | Potential Mechanism of Action | Example from Related Compounds |

| Bacteria | Interference with essential metabolic pathways | Phosphono dipeptides exhibiting antibacterial activity |

| Fungi | Disruption of cell wall or membrane integrity | Certain organophosphorus compounds showing antifungal properties |

Catalysis

Beyond its biological applications, this compound and its derivatives are emerging as valuable components in the field of catalysis. Their unique electronic and structural features can be harnessed to facilitate a variety of chemical transformations.

This compound as a Component in Catalytic Systems (e.g., Metal-Catalysis, Organocatalysis)

In the realm of metal-catalysis , phosphinic acids can act as ligands for metal centers, influencing the catalytic activity and selectivity of the resulting complex. Metal phosphonates and phosphinates have been explored as heterogeneous catalysts. nih.gov The organic substituents on the phosphorus atom, such as the methyl and phenyl groups in this compound, can be modified to tune the steric and electronic properties of the catalyst. This tunability allows for the optimization of the catalyst for specific reactions.

In organocatalysis , which utilizes small organic molecules as catalysts, phosphoric acids have been successfully employed as Brønsted acid catalysts. While less common, the acidic nature of this compound suggests its potential to function as an organocatalyst in reactions that are promoted by proton transfer. The combination of a chiral backbone with the phosphinic acid moiety could lead to the development of novel asymmetric organocatalysts.

Materials Science and Polymer Chemistry

This compound and its derivatives are significant in materials science, particularly for enhancing polymer safety and creating new functional materials.

Role as Flame Retardant Additives: Mechanistic Considerations

Phosphorus-based compounds, including phosphinates and phosphinic acids, are effective halogen-free flame retardants for various polymers. nih.govresearchgate.net Their mechanism of action is complex and can occur in both the solid (condensed) phase and the gas phase during combustion. nih.gov The efficiency and dominant mechanism depend on the polymer matrix and the specific phosphorus compound. nih.govresearchgate.net

Condensed-Phase Mechanism: The primary action in the condensed phase is the promotion of a char layer on the polymer surface. nih.gov

Dehydration and Cross-Linking: Upon heating, this compound can decompose to form phosphoric acid and polyphosphoric acid. nih.govresearchgate.net These acidic species act as catalysts, accelerating the dehydration and cross-linking of the polymer chains.

Char Formation: This process converts the organic polymer into a stable, carbonaceous char. researchgate.net This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatile gases that fuel the fire. researchgate.net

Protective Glaze: The polyphosphoric acid can also form a glassy, molten layer on the surface, further inhibiting the transfer of heat and mass between the gas and condensed phases. nih.gov

Gas-Phase Mechanism: Phosphorus compounds can also interrupt the chemical reactions of combustion in the gas phase (the flame itself). nih.gov

Radical Quenching: During combustion, high-energy free radicals, particularly hydrogen (H•) and hydroxyl (OH•) radicals, propagate the flame. nih.gov When phosphorus-containing flame retardants like this compound are heated, they can release volatile, phosphorus-containing radicals (such as PO•) into the flame.

Flame Inhibition: These phosphorus radicals are highly effective at trapping the H• and OH• radicals, converting them into less reactive species. nih.gov This "quenching" process interrupts the combustion's chain reaction, thereby inhibiting the flame and reducing heat production. nih.gov

The dual action in both the condensed and gas phases makes phosphorus-based additives like this compound versatile and efficient flame retardants. nih.gov

Table 1: Mechanistic Actions of this compound as a Flame Retardant

| Phase | Key Process | Description | Result |

|---|---|---|---|

| Condensed Phase | Acid Catalysis & Dehydration | Decomposes to form phosphoric/polyphosphoric acid, which promotes dehydration of the polymer. | Formation of a stable char layer. |

| Barrier Formation | The char and a potential glassy polyphosphate layer cover the polymer surface. | Insulates material from heat and reduces flammable gas release. researchgate.net | |

| Gas Phase | Radical Trapping | Releases volatile phosphorus-containing radicals (e.g., PO•) into the flame. | Interruption of the combustion chain reaction. |

| Flame Inhibition | H• and OH• radicals are scavenged, reducing the flame's intensity and heat output. nih.gov | Extinguishes or reduces the flame. |

Future Directions and Emerging Research Avenues for Methylphenylphosphinic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future of methylphenylphosphinic acid synthesis is geared towards environmentally benign and efficient processes. Traditional synthetic routes often involve harsh reagents and generate significant waste. Modern research is focused on aligning its production with the principles of green chemistry.

Key areas of development include:

Catalytic Approaches : The use of catalytic systems over stoichiometric reagents is a primary goal to enhance reaction efficiency and minimize waste. bdmaee.net

Greener Solvents : Research is exploring the use of sustainable solvents like water, ionic liquids, and deep eutectic solvents to replace volatile and hazardous organic solvents. bdmaee.net

Atom Economy : Synthetic methods that maximize the incorporation of all starting materials into the final product are being prioritized to reduce byproducts. bdmaee.netnih.gov

Renewable Feedstocks : Investigating the use of renewable raw materials as precursors for this compound synthesis is a long-term objective for sustainability. bdmaee.net

The development of these sustainable methodologies will not only make the production of this compound more economical but also significantly reduce its environmental footprint.

Exploration of Advanced Catalytic Applications and Chiral Catalysis

The application of this compound and its derivatives in catalysis, particularly in asymmetric synthesis, is a rapidly expanding field of research. Chiral phosphinic acid derivatives are being explored as ligands in metal-catalyzed reactions and as organocatalysts themselves.

Future research in this area is directed towards:

Asymmetric Hydrogenation : Derivatives of this compound can be designed as chiral ligands for transition metal catalysts, such as ruthenium, to achieve high enantioselectivity in the hydrogenation of prochiral ketones and olefins. nih.gov

Cross-Coupling Reactions : The development of novel phosphine (B1218219) ligands derived from this compound could lead to more efficient and selective cross-coupling reactions, which are fundamental in organic synthesis.

Organocatalysis : Chiral phosphoric acids, which share functional similarities with phosphinic acids, have proven to be powerful organocatalysts. beilstein-journals.org This suggests a significant potential for chiral this compound derivatives to act as efficient and selective organocatalysts in a variety of asymmetric transformations. nih.gov

Binary Acid Catalysis : The combination of a chiral Brønsted acid, like a derivative of this compound, with a metal catalyst can create a synergistic catalytic system for novel asymmetric reactions. rsc.org

The design and synthesis of new chiral ligands and organocatalysts based on the this compound scaffold are expected to open up new possibilities for the efficient and stereoselective synthesis of complex molecules.

Design of Highly Specific Biological Probes and Therapeutic Agents

The phosphinic acid functional group is a key pharmacophore in medicinal chemistry due to its ability to mimic the transition state of enzymatic reactions. researchgate.net This makes this compound a valuable starting point for the design of highly specific biological probes and therapeutic agents.

Emerging research is focused on:

Enzyme Inhibitors : Derivatives of this compound are being investigated as inhibitors for a wide range of enzymes, including metalloproteinases and tyrosinases. nih.govnih.govresearchgate.net For instance, specific derivatives have shown inhibitory effects on mushroom tyrosinase, with IC50 values in the millimolar range. nih.gov

Antimicrobial and Antiviral Agents : The diverse biological activities of phosphinic acid derivatives suggest their potential in developing new drugs against various pathogens. nih.govxjtlu.edu.cn

Neurological and Anti-inflammatory Drugs : Research into phosphinates has indicated their potential as anti-inflammatory and anti-Alzheimer's agents. nih.govresearchgate.net

Drug Delivery Systems : The unique chemical properties of this compound could be harnessed in the development of novel drug delivery systems. nih.gov

The ability to synthesize a wide variety of derivatives from this compound allows for the fine-tuning of their biological activity and specificity, making it a promising scaffold for future drug discovery.

Integration of Advanced Computational Techniques for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the predictive design of molecules with desired properties. For this compound, computational studies can accelerate the discovery of new applications.

Future directions in this area include:

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations : These methods can be used to understand the electronic structure, reactivity, and interaction of this compound and its derivatives with biological targets or in catalytic systems. rsc.org

Predictive Modeling of Catalytic Activity : Computational screening of virtual libraries of this compound-based ligands can help identify promising candidates for specific catalytic reactions, saving significant experimental time and resources.

Drug Design and Virtual Screening : Molecular docking and other computational techniques can predict the binding affinity and mode of interaction of this compound derivatives with target proteins, guiding the design of more potent and selective therapeutic agents. nih.gov

Materials Science Simulations : Computational modeling can aid in the design of new functional materials incorporating this compound, predicting their structural and electronic properties.

The synergy between computational and experimental approaches will be crucial in unlocking the full potential of this compound in various applications.

Investigation of this compound in Emerging Functional Materials

The unique coordination chemistry and structural features of this compound make it an attractive building block for the synthesis of novel functional materials.

Promising areas of investigation include:

Metal-Organic Frameworks (MOFs) : Phosphinic acids are being explored as alternatives to traditional carboxylate linkers in the synthesis of MOFs. researchgate.netnih.gov The stronger coordination of the phosphinate group to metal centers can lead to MOFs with enhanced stability. researchgate.net Phenylene-1,4-bis(methylphosphinic acid), a related compound, has been successfully used to create a hydrothermally stable and porous MOF. nih.gov

Functional Polymers : this compound can be incorporated into polymer backbones or as side chains to impart specific functionalities, such as flame retardancy, ion-exchange properties, or catalytic activity. researchgate.netmdpi.commdpi.com

Sensors : The ability of the phosphinic acid group to interact with specific analytes can be exploited in the development of chemical sensors. For example, molecularly imprinted polymers based on related phosphonic acids have been used to create selective electrochemical sensors. nih.govresearchgate.net

Nanoparticle Synthesis and Surface Modification : Diaryl and dialkyl phosphinic acids can be used to modify the surface of nanoparticles, controlling their growth and properties. researchgate.net

The versatility of this compound as a building block in materials chemistry is expected to lead to the development of advanced materials with tailored properties for a wide range of applications.

Q & A

Q. What are the standard methods for synthesizing and characterizing methylphenylphosphinic acid?

this compound is synthesized via saponification of methyl methylphenylphosphinate (prepared from dimethyl phenylphosphonite and methyl iodide) using 1M NaOH. Characterization typically involves IR spectroscopy to confirm functional groups (e.g., P-F stretching at 825 cm⁻¹, P=O vibrations at 1260 cm⁻¹) and melting point analysis (lit. mp 135.5–136°C). Purity is validated via elemental analysis (e.g., C: 59.8%, H: 6.8%) and comparison with literature data .

Q. How is the solubility of this compound measured in organic solvents, and what factors influence it?

Solubility is determined using static analytical methods, where the compound is equilibrated in solvents (e.g., acetone, ethanol) at controlled temperatures. Data are correlated using the modified Apelblat equation or λh equation to account for temperature dependence. Solvent polarity and hydrogen-bonding capacity significantly influence solubility trends, as observed in studies comparing its solubility with phenylphosphinic acid and hexachlorocyclotriphosphazene .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis behavior of this compound derivatives?

Hydrolysis of methylphenylphosphinic fluoride (la, R = Me) proceeds via an acid-catalyzed pathway due to the weak dissociation of phosphinic acids. Unlike dialkyl fluorophosphates, autocatalysis is absent in methylphenylphosphinic fluoride hydrolysis, likely due to steric and electronic effects of the methyl group. Comparative studies with tert-butyl derivatives reveal slower solvolysis rates (e.g., 3 × 10⁴-fold difference in reactivity with chloride derivatives), attributed to steric hindrance and solvent effects .

Q. How can computational modeling optimize synthetic routes for this compound derivatives?